molecular formula C14H11F3O B13006287 [2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol CAS No. 885966-08-5

[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol

Cat. No.: B13006287
CAS No.: 885966-08-5
M. Wt: 252.23 g/mol
InChI Key: KNOZWVVKUYTQCA-UHFFFAOYSA-N
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Description

[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol is a fluorinated biphenyl derivative characterized by a trifluoromethyl (-CF₃) group at the 2' position and a hydroxymethyl (-CH₂OH) group at the 3 position of the biphenyl scaffold. The -CF₃ group imparts strong electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions, while the -CH₂OH group contributes to hydrogen bonding and solubility in polar solvents. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .

Properties

CAS No.

885966-08-5

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

[3-[2-(trifluoromethyl)phenyl]phenyl]methanol

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8,18H,9H2

InChI Key

KNOZWVVKUYTQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated biphenyl derivatives .

Scientific Research Applications

Chemical Applications

1.1 Synthesis of Fluorinated Compounds
[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. The trifluoromethyl group enhances the stability and lipophilicity of these compounds, making them valuable in various chemical reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts.

1.2 Reaction Mechanisms
The compound can participate in nucleophilic substitution reactions due to the presence of the hydroxymethyl group. This allows for further functionalization and diversification of chemical entities, which is essential in medicinal chemistry for developing new therapeutic agents.

Biological Applications

2.1 Drug Development
In medicinal chemistry, this compound is explored as a precursor for drug candidates. Its trifluoromethyl group can enhance pharmacokinetic properties such as metabolic stability and bioavailability. Studies have shown that compounds with trifluoromethyl groups often exhibit increased binding affinity to biological targets, making them suitable for further development into therapeutic agents.

2.2 Biological Activity Studies
Research indicates that derivatives of biphenyl compounds exhibit significant biological activities, including antibacterial and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that biphenyl derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains like MRSA.

Case Studies

Study Focus Findings
Study on MRSA InhibitionInvestigated the antibacterial properties of biphenyl derivativesFound that certain derivatives showed effective inhibition against MRSA strains
Trifluoromethyl Group InfluenceExplored how the trifluoromethyl group affects drug propertiesDemonstrated improved metabolic stability and bioavailability in drug candidates
Synthesis PathwaysAnalyzed synthetic routes for biphenyl derivativesIdentified efficient methods for introducing trifluoromethyl groups into biphenyl frameworks

Industrial Applications

4.1 Material Science
In material science, this compound can be utilized to develop advanced materials with unique properties such as enhanced thermal stability and chemical resistance. The incorporation of fluorinated structures into materials can lead to improved mechanical strength and durability.

4.2 Cosmetic Formulations
Recent research has indicated potential applications in cosmetic formulations where fluorinated compounds are valued for their stability and performance characteristics. The unique properties imparted by the trifluoromethyl group may enhance the efficacy of cosmetic products by improving their resistance to environmental factors .

Mechanism of Action

The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can alter various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

Compound Name Substituent (Position) Functional Group Key Properties Reference
[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol -CF₃ (2') -CH₂OH (3) High lipophilicity; electron-deficient ring system
[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol (QC-1858) -CF₃ (3') -CH₂OH (3) Reduced steric hindrance at ortho position; altered electronic distribution
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol (QC-6029) -CF₃ (3') -CH₂OH (4) Increased dipole moment due to para -CH₂OH; potential for crystal polymorphism
(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol -F (3') -CH₂OH (3) Lower electron withdrawal compared to -CF₃; higher reactivity in electrophilic substitution
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol -CH₃ (2') -CH₂OH (3) Electron-donating methyl group enhances ring activation; higher solubility in non-polar solvents

Analysis :

  • Functional Group Position : The 4-yl -CH₂OH in QC-6029 creates a linear molecular geometry, favoring π-π stacking in solid-state structures compared to the bent conformation in 3-yl analogs .
  • Substituent Electronic Effects : Replacing -CF₃ with -F () or -CH₃ () shifts the biphenyl system from electron-deficient (favorable for charge-transfer interactions) to electron-rich (reactive toward electrophiles).

Functional Group Modifications

Compound Name Functional Group Key Differences Reference
(2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine -CH₂NH₂ (3) Increased basicity; forms stable salts with acids; potential for prodrug design
(2-Isopropoxy-[1,1'-biphenyl]-3-yl)methanol -OCH(CH₃)₂ (2) Enhanced solubility in aprotic solvents; reduced hydrogen-bonding capacity
(6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol -Cl (6), -CF₃ (4') Dual electron-withdrawing effects; increased molecular weight and melting point

Analysis :

  • Methanol vs. Methanamine: The -CH₂NH₂ group in methanamine derivatives enables covalent binding to biological targets (e.g., enzyme active sites), unlike the non-covalent interactions of -CH₂OH .
  • Ether vs. Alcohol: The isopropoxy group in eliminates hydrogen-bond donor capacity, reducing aqueous solubility but improving membrane permeability .

Biological Activity

[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11F3O
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 25371-96-4

The presence of the trifluoromethyl group significantly alters the electronic properties of the biphenyl structure, which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit diverse biological activities, including:

  • Antiviral Activity : Some studies have shown that trifluoromethyl-substituted compounds can inhibit viral replication.
  • Antidepressant Effects : Certain derivatives have been linked to anxiolytic and antidepressant-like effects in animal models.
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of nitric oxide synthase (NOS), affecting neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitric Oxide Synthase Inhibition :
    • In vitro studies have demonstrated that related compounds inhibit neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS), with IC50 values indicating effective inhibition at low concentrations (e.g., 28.2 µM for nNOS) .
  • Antiviral Mechanisms :
    • Compounds with similar structures have shown antiviral activity against viruses such as influenza and herpes simplex virus. In a study, specific derivatives exhibited IC50 values in the nanomolar range, indicating strong antiviral potential .
  • Modulation of Neurotransmitter Systems :
    • The compound's ability to influence serotonin and norepinephrine levels suggests potential applications in treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar trifluoromethyl biphenyl compounds:

StudyCompoundActivityIC50 Value
TRIMnNOS Inhibition28.2 µM
Compound 9Antiviral against H1N10.0027 µM
NBD CompoundsHIV-1 Entry InhibitionVaried

Antiviral Activity Example

In a comparative study on antiviral efficacy, a derivative of this compound demonstrated significant inhibition against H1N1 with an IC50 value of 0.0027 µM, highlighting its potential as a therapeutic agent against viral infections .

Neuropharmacological Effects

Research has indicated that certain trifluoromethyl biphenyl derivatives exhibit antidepressant-like effects in rodent models. These findings suggest that such compounds could be explored further for their potential in treating depression and anxiety disorders.

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